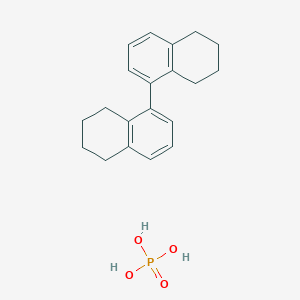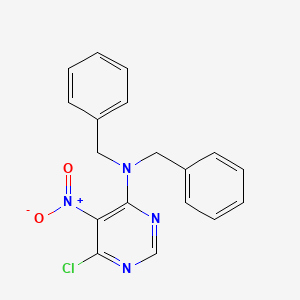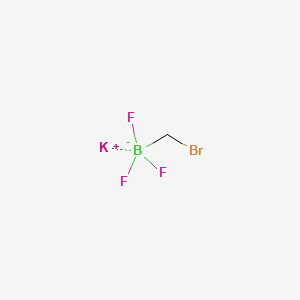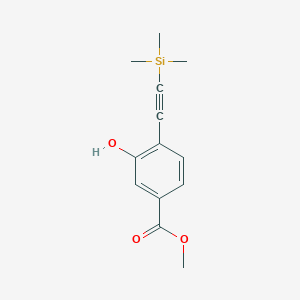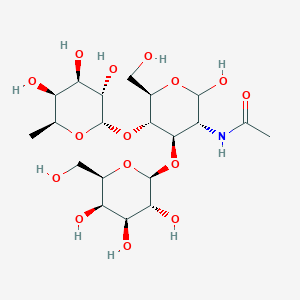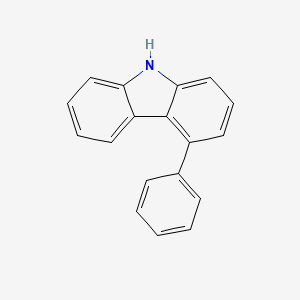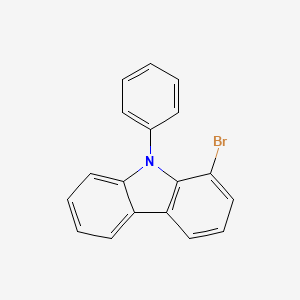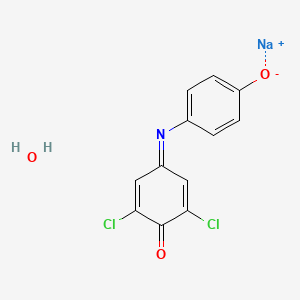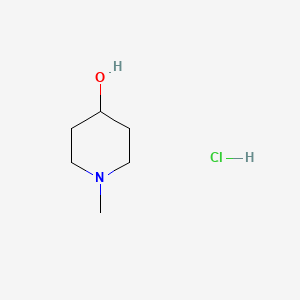
Acide (4-(méthoxycarbonyl)-3-méthylphényl)boronique
Vue d'ensemble
Description
“(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid” is a chemical compound with the empirical formula C8H9BO4 . It is also known by several synonyms, including 4-Carbomethoxyphenylboronic acid, 4-Carbomethoxybenzeneboronic acid, 4-Methoxycarbonylbenzeneboronic acid, 4-borono-benzoic acid 1-methyl ester, p-(Methoxycarbonyl)boronic acid, p-(Methoxycarbonyl)phenylboronic acid, p-borono-benzoic acid methyl ester, Methyl 4-boronobenzoate, and Methyl p-boronobenzoate .
Molecular Structure Analysis
The molecular weight of this compound is 179.97 . The SMILES string representation of its structure is COC(=O)c1ccc(cc1)B(O)O . Unfortunately, the search results do not provide more detailed information about its molecular structure.Chemical Reactions Analysis
This compound is used as a reagent in various chemical reactions, including Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, One-pot ipso-nitration of arylboronic acids, and Copper-catalyzed nitration .Physical And Chemical Properties Analysis
This compound is a white to light yellow powder . It has a melting point of 197-200 °C . It is insoluble in water but soluble in methanol .Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique de l'acide 3-méthyl-4-(méthoxycarbonyl)phénylboronique, en mettant l'accent sur plusieurs applications uniques :
Réaction de Heck oxydative catalysée par le Pd(II) de type tandem et séquence d'amidation C-H intramoléculaire
Ce composé est utilisé comme réactif dans une réaction de Heck oxydative catalysée par le Pd(II) de type tandem et une séquence d'amidation C-H intramoléculaire. Ce processus est important dans la synthèse de molécules complexes, car il permet la formation de liaisons carbone-azote, qui sont essentielles dans de nombreux composés organiques .
Fluoroalkylation aérobie sans ligand catalysée par le cuivre
Il sert de réactif dans la fluoroalkylation aérobie sans ligand catalysée par le cuivre d'acides arylboroniques avec des iodures de fluoroalkyle. Cette application est cruciale pour introduire des groupes fluoroalkyle dans les composés aromatiques, ce qui peut modifier leurs propriétés chimiques et physiques pour une utilisation dans les produits pharmaceutiques et les produits agrochimiques .
Nitration ipso en un seul pot d'acides arylboroniques
Le composé est impliqué dans la nitration ipso en un seul pot d'acides arylboroniques. La nitration est une étape essentielle dans la synthèse de divers composés aromatiques utilisés dans les colorants, les produits pharmaceutiques et les explosifs .
Nitration catalysée par le cuivre
Semblable à l'application précédente, ce composé est utilisé dans les réactions de nitration catalysées par le cuivre. L'utilisation du cuivre comme catalyseur peut offrir une voie plus respectueuse de l'environnement et potentiellement plus efficace pour la nitration .
Réaction de couplage croisé de Suzuki-Miyaura
Cet acide boronique est un réactif dans la réaction de couplage croisé de Suzuki-Miyaura, qui est largement utilisée pour former des liaisons carbone-carbone dans la synthèse organique. Cette réaction est essentielle dans l'industrie pharmaceutique pour construire des architectures moléculaires complexes .
Applications en chromatographie ou en spectrométrie de masse
Il a des applications en chromatographie ou en spectrométrie de masse, où il peut être utilisé dans la préparation ou la manipulation d'échantillons. Ces techniques sont fondamentales pour analyser des mélanges complexes et identifier les composants individuels qui les composent .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid are biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions and the neurotransmitter dopamine . These targets possess polyhydroxy motifs, which allow boronic acids to form reversible covalent bonds with them .
Mode of Action
(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid interacts with its targets by forming reversible covalent bonds with 1,2- and 1,3-diols . This interaction is facilitated by the vacant p-orbital centered on the boron atom of the boronic acid, which readily establishes these bonds . The presence of the methoxy group on the carbonyl removes hydrogen-bond donation of the carboxylic acid seen in related structures .
Biochemical Pathways
The action of (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid affects various biochemical pathways. It is used in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It also participates in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides . Furthermore, it is involved in one-pot ipso-nitration of arylboronic acids and copper-catalyzed nitration .
Pharmacokinetics
The pharmacokinetics of (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid involve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It’s worth noting that boronic acids and their esters are only marginally stable in water , which could influence their bioavailability.
Result of Action
The molecular and cellular effects of (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid’s action are primarily due to its interactions with its targets. For instance, it can cause changes in the structure and function of proteins and other biomolecules that contain diol groups . It also plays a role in various chemical reactions, contributing to the synthesis of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid .
Action Environment
The action, efficacy, and stability of (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid can be influenced by environmental factors. For example, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, the physiological environment can significantly impact the stability and action of this compound.
Propriétés
IUPAC Name |
(4-methoxycarbonyl-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-6-5-7(10(12)13)3-4-8(6)9(11)14-2/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVZEYJXDZSLOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

